(3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid
Description
(3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid is a chiral β-amino acid derivative featuring a brominated thiophene moiety. The compound’s stereochemistry at the C3 position (S-configuration) and the presence of a 4-bromo-substituted thiophene ring distinguish it from simpler amino acids. This compound is likely explored in medicinal chemistry for its structural novelty, particularly in targeting enzymes or receptors sensitive to halogenated motifs.
Properties
Molecular Formula |
C7H8BrNO2S |
|---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO2S/c8-5-3-12-2-4(5)6(9)1-7(10)11/h2-3,6H,1,9H2,(H,10,11)/t6-/m0/s1 |
InChI Key |
MIRMBMMUZWKRCO-LURJTMIESA-N |
Isomeric SMILES |
C1=C(C(=CS1)Br)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=C(C(=CS1)Br)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of thiophene derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting bromothiophene can then be coupled with an amino acid derivative through various condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a thiophene derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiolate (KSR).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
(3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino acid side chain play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of (3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid, emphasizing substituent effects and physicochemical properties:
Key Observations:
Halogen Effects: Bromine (target compound) balances electronegativity and polarizability, making it versatile in drug design.
Aromatic Ring Modifications :
- Thiophene (target compound) vs. phenyl: Thiophene’s sulfur atom may engage in sulfur-π or hydrogen-bonding interactions, altering binding affinity compared to purely hydrocarbon phenyl rings ().
Functional Group Additions :
- The methoxycarbonyl group () introduces an ester moiety, which could enhance solubility in polar solvents but may reduce metabolic stability due to esterase susceptibility.
Salt Forms :
- Hydrochloride salts (e.g., ) improve crystallinity and stability but alter solubility profiles compared to free acids.
Biological Activity
(3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid is a unique amino acid derivative characterized by a brominated thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of (3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid is C₉H₈BrN₁O₂S, with a molecular weight of approximately 250.12 g/mol. The presence of the brominated thiophene ring enhances the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrN₁O₂S |
| Molecular Weight | 250.12 g/mol |
| Structural Characteristics | Amino acid with brominated thiophene ring |
Research indicates that (3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid interacts with various molecular targets, influencing metabolic pathways and exhibiting therapeutic effects. The mechanisms through which this compound exerts its biological activity include:
- Enzyme Interaction : The amino group facilitates hydrogen bonding, while the brominated thiophene engages in π–π interactions with aromatic residues in proteins, modulating enzyme activities.
- Receptor Modulation : The compound may influence receptor signaling pathways, contributing to its biological effects.
Antimicrobial Properties
Studies have demonstrated that (3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid exhibits significant antimicrobial activity against various pathogens. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research suggests that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. Its interaction with cellular receptors may lead to altered gene expression related to cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial effects of (3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid reported a dose-dependent inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus.
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, suggesting potential as a chemotherapeutic agent.
Comparative Analysis
To better understand the biological activity of (3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid, it is useful to compare it with other related compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| (3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid | Yes | Yes |
| (2R)-2-amino-3-(2-bromothiophen-2-yl)propanoic acid | Moderate | Limited |
| (2R)-2-amino-3-(4-chlorothiophen-2-yl)propanoic acid | Yes | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
